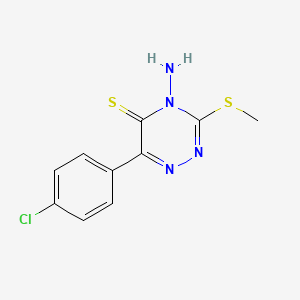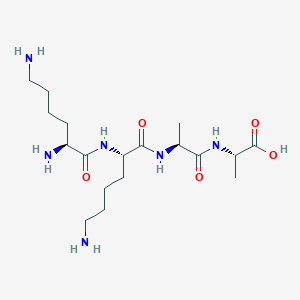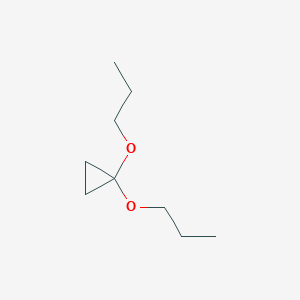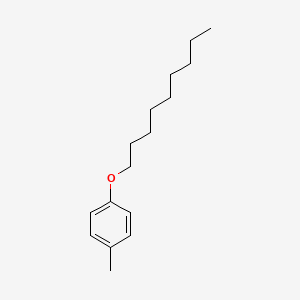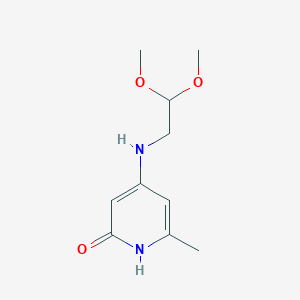![molecular formula C7H10N4O3 B14589680 N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea CAS No. 61481-36-5](/img/structure/B14589680.png)
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a hydroxymethyl group, a methyl group, and a dihydropyrazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves the reaction of 5-hydroxymethyl-4-methyl-3-oxo-3,4-dihydropyrazine with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
化学反应分析
Types of Reactions
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxyl derivative of the dihydropyrazinone ring.
Substitution: The major products are the halogenated or alkylated derivatives of the compound.
科学研究应用
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
作用机制
The mechanism of action of N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dihydropyrazinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(Hydroxymethyl)urea: A simpler compound with a hydroxymethyl group attached to urea.
Bis(hydroxymethyl)urea: Contains two hydroxymethyl groups attached to urea.
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
Uniqueness
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea is unique due to the presence of the dihydropyrazinone ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61481-36-5 |
|---|---|
分子式 |
C7H10N4O3 |
分子量 |
198.18 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-4-methyl-3-oxopyrazin-2-yl]urea |
InChI |
InChI=1S/C7H10N4O3/c1-11-4(3-12)2-9-5(6(11)13)10-7(8)14/h2,12H,3H2,1H3,(H3,8,9,10,14) |
InChI 键 |
CKHFVEBVLURQEM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C(C1=O)NC(=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


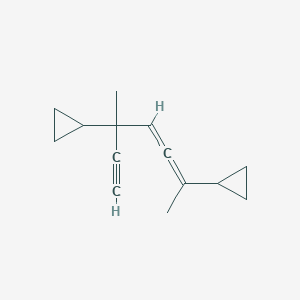


![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)

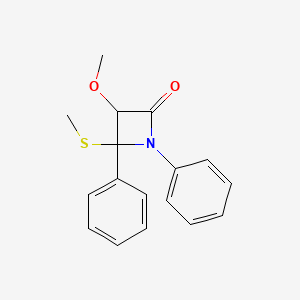
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
